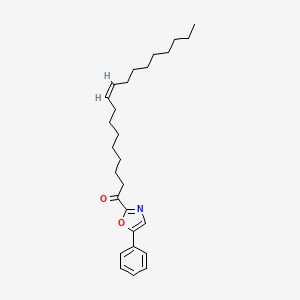
1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one is an organic compound with the molecular formula C27H39NO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a phenyl group attached to an oxazole ring, which is further connected to an octadec-9-en-1-one chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phenyloxazol-2-yl)octadec-9-en-1-one typically involves the condensation of 2-amino-5-phenyloxazole with octadec-9-en-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which may exhibit different physical and chemical properties compared to the parent compound.
Scientific Research Applications
1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-phenyloxazol-2-yl)octadec-9-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of fatty acid amide hydrolase (FAAH), leading to increased levels of bioactive fatty acid amides such as anandamide . This interaction can influence various physiological processes, including pain perception, inflammation, and mood regulation.
Comparison with Similar Compounds
1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one can be compared with other similar compounds, such as:
- 1-(5-Phenyl-1,3-oxazol-2-yl)nonadec-10-en-2-one
- 1-(5-Phenyl-1,3-oxazol-2-yl)octadec-9-en-2-one
- 1-(5-Phenyl-1,3-oxazol-2-yl)octadec-9-en-3-one
These compounds share a similar oxazole core structure but differ in the length and position of the alkyl chain. The unique structural features of this compound, such as the specific positioning of the phenyl group and the double bond in the alkyl chain, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H39NO2 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(Z)-1-(5-phenyl-1,3-oxazol-2-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(29)27-28-23-26(30-27)24-20-17-16-18-21-24/h9-10,16-18,20-21,23H,2-8,11-15,19,22H2,1H3/b10-9- |
InChI Key |
JBJNKCWDUQMEEA-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















